



Impact of co-administered drugs on voriconazole quantification

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Compound of Interest

Compound Name: Voriconazole-13C3,d3

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Technical Support Center: Voriconazole Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying voriconazole, particularly when co-administered with other drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for voriconazole and how can co-administered drugs affect it?

Voriconazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The primary isoenzyme involved is CYP2C19, with CYP2C9 and CYP3A4 playing lesser roles.[1][2][3][4][5][6] Co-administered drugs that are inhibitors or inducers of these enzymes can significantly alter voriconazole plasma concentrations.[4]

- CYP2C19 Inhibitors: Drugs that inhibit CYP2C19 can decrease the metabolism of voriconazole, leading to higher plasma concentrations. A notable example is the class of proton pump inhibitors (PPIs) like omeprazole.[1][2][7]
- CYP450 Inducers: Conversely, drugs that induce CYP450 enzymes, such as rifampin and carbamazepine, can increase the metabolism of voriconazole, resulting in lower plasma



concentrations and potential therapeutic failure.[2][5]

Q2: Which co-administered drugs have been observed to significantly alter voriconazole plasma concentrations?

Several drugs have been documented to interact with voriconazole's metabolism, leading to altered plasma levels. Proton pump inhibitors (PPIs) are a well-studied class of drugs that can increase voriconazole concentrations by inhibiting its primary metabolic pathway, CYP2C19.[1] [3][7] For instance, co-administration with omeprazole has been shown to lead to higher voriconazole exposure.[1][3] Other drugs, such as rifampin, phenytoin, and glucocorticoids, have been associated with reduced voriconazole concentrations.[3]

Q3: What is the recommended therapeutic range for voriconazole trough concentrations?

Therapeutic drug monitoring (TDM) is recommended for voriconazole to ensure efficacy and minimize toxicity.[8] The generally accepted therapeutic range for trough plasma concentrations is 1.0 to 5.5 μ g/mL.[7][8] Concentrations below this range may be associated with treatment failure, while levels above this range may increase the risk of adverse effects.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of voriconazole in the presence of co-administered drugs.

Issue 1: Unexpectedly High or Low Voriconazole Concentrations

Possible Cause:In vivo drug-drug interaction affecting voriconazole metabolism.

Troubleshooting Steps:

- Review Co-medications: Identify all drugs the patient was taking at the time of sample collection.
- Check for Known Interactions: Cross-reference the co-medications with databases of drug
 interactions to identify any known inhibitors or inducers of CYP2C19, CYP2C9, or CYP3A4.
 [4][5]



- Consult Literature: Review published studies on the impact of the specific co-administered drug on voriconazole pharmacokinetics.
- Consider Genetic Polymorphisms: Be aware that patient genetics, specifically CYP2C19
 polymorphisms, can lead to significant variability in voriconazole metabolism and plasma
 concentrations.[5]

Issue 2: Chromatographic Peak Interference

Possible Cause: Co-elution of a co-administered drug or its metabolite with voriconazole or the internal standard (IS).

Troubleshooting Steps:

- Method Specificity Verification: Analyze blank plasma samples spiked with commonly coadministered drugs (without voriconazole or IS) to check for interfering peaks at the retention times of the analyte and IS. One study that tested 36 commonly co-administered drugs with an HPLC-UV method found that only ambroxol interfered with the voriconazole peak.
- Optimize Chromatographic Conditions: If interference is observed, adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the interfering peak from the voriconazole and IS peaks.
- Use a More Specific Detector: If chromatographic separation is not achievable, consider
 using a more specific detection method, such as tandem mass spectrometry (MS/MS), which
 can differentiate between compounds with the same retention time based on their mass-tocharge ratio.[2]

Data on the Impact of Co-administered Drugs

The following tables summarize quantitative data from studies investigating the impact of coadministered drugs on voriconazole plasma concentrations.

Table 1: Impact of Proton Pump Inhibitors (PPIs) on Voriconazole Trough Plasma Concentrations in Patients



Co- administered Drug	Voriconazole Concentration (µg/mL) (Mean ± SD)	No Co- administered PPI	p-value	Reference
Omeprazole	2.67 ± 1.88	2.63 ± 2.13	> 0.05	[1]
Pantoprazole	1.44 ± 1.22	2.63 ± 2.13	> 0.05	[1]
Any PPI	2.11 ± 1.73	2.63 ± 2.13	> 0.05	[1]

Table 2: In Vitro Effect of Proton Pump Inhibitors (PPIs) on Voriconazole Metabolism in Human Liver Microsomes

Co- administered PPI	Voriconazole Remaining (%) (Mean)	Voriconazole Alone (%) (Mean)	p-value	Reference
Omeprazole	Increased	59	< 0.001	[7]
Esomeprazole	Increased by 51% from baseline	59	< 0.001	[7]
Lansoprazole	Increased	59	< 0.001	[7]
Pantoprazole	Increased by 22% from baseline	59	< 0.001	[7]
Rabeprazole	Increased	59	< 0.001	[7]
Any PPI (Pooled HLMs)	77	59	< 0.001	[7]
Any PPI (Individual HLMs)	86	76	< 0.001	[7]

Experimental Protocols



This section provides detailed methodologies for the quantification of voriconazole in plasma or serum.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the routine therapeutic drug monitoring of voriconazole.[10]

- Sample Preparation (Protein Precipitation):
 - \circ Pipette 100 μ L of patient plasma or serum, calibrators, or controls into a microcentrifuge tube.
 - Add 100 μL of internal standard solution (e.g., clonazepam).
 - Add 200 μL of methanol.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to an autosampler vial.
- Chromatographic Conditions:
 - Column: Microsorb-MV C18
 - Mobile Phase: To be optimized based on the specific column and system. A common starting point is a mixture of acetonitrile and water.
 - Flow Rate: To be optimized for the specific column dimensions.
 - Injection Volume: 20 μL
 - UV Detection: 256 nm for voriconazole and a different wavelength appropriate for the chosen internal standard (e.g., 310 nm for clonazepam).



· Quantification:

- Generate a calibration curve by plotting the peak height ratio of voriconazole to the internal standard against the concentration of the calibrators.
- Determine the concentration of voriconazole in patient samples and controls by interpolating their peak height ratios from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on a validated LC-MS/MS assay for the quantification of voriconazole in plasma.[11]

- Sample Preparation (Protein Precipitation):
 - Pipette 100 μL of plasma into a tube.
 - Add 10 μL of internal standard (e.g., fluconazole, 0.5 μg/mL).
 - Add 200 μL of cold acetonitrile.
 - Vortex the sample.
 - Centrifuge at 15,000 x g for 5 minutes.
 - Transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness under vacuum at 50°C.
 - Reconstitute the residue in 100 μL of mobile phase.
 - Vortex and centrifuge at 15,000 x g for 5 minutes.
 - Transfer the supernatant to a glass microvial for injection.
- Chromatographic and Mass Spectrometric Conditions:



Column: C18, 2.7 μm, 3.0 x 50 mm

Mobile Phase: Acetonitrile and 0.1% formic acid in 10 mM ammonium acetate (50:50 v/v)

Flow Rate: 0.5 mL/min

Injection Volume: 1.0 μL

Mass Spectrometer: Triple quadrupole

Ionization Mode: Electrospray Ionization (ESI), positive

Detection Mode: Multiple Reaction Monitoring (MRM)

■ Voriconazole Transition: m/z 350.10 → 281.10

Internal Standard (Fluconazole) Transition: m/z 307.20 → 220.20

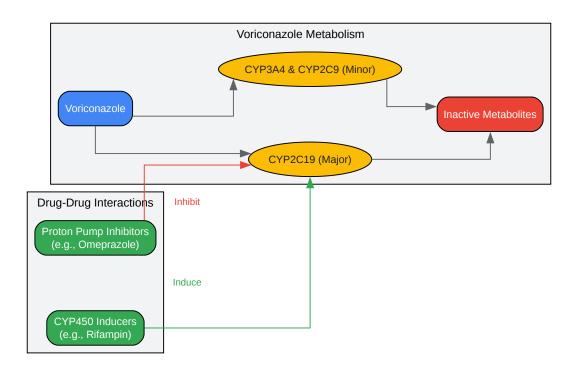
Quantification:

- Construct a calibration curve by plotting the peak area ratio of voriconazole to the internal standard against the nominal concentrations of the calibration standards.
- Calculate the concentration of voriconazole in the unknown samples using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the impact of coadministered drugs on voriconazole quantification.

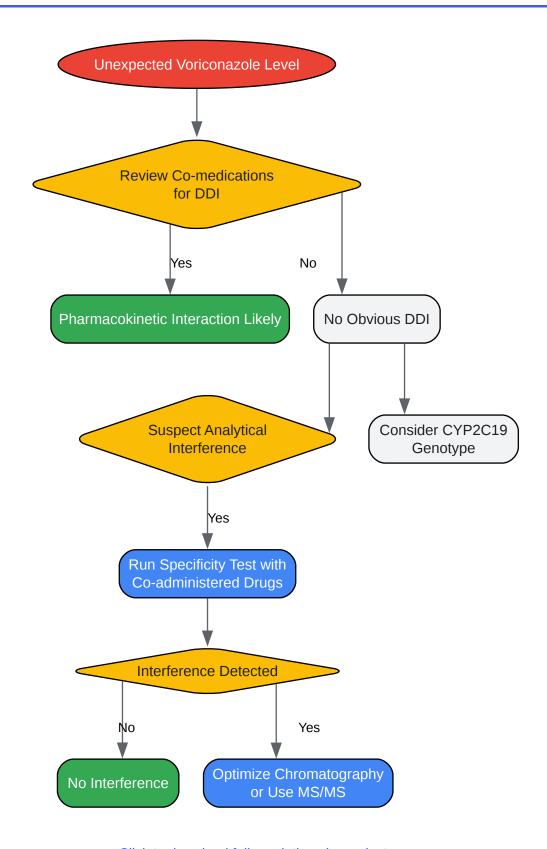




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Caption: Voriconazole metabolic pathway and points of drug-drug interaction.





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Caption: Troubleshooting workflow for unexpected voriconazole quantification results.



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